2-(2-苯基-1,3-噻唑-4-基)乙胺二氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

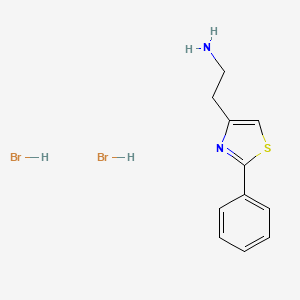

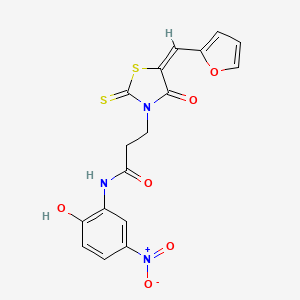

The compound "2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide" is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. Thiazole derivatives are known for their diverse biological activities and have been explored for their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. One approach involves the oxidative C–S bond formation strategy using phenyliodine(III) bis(trifluoroacetate) as the oxidant, which allows for the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines . Another method includes the condensation of γ-bromodypnone with thiocarbamides, leading to the formation of 4,4-disubstituted 4,5-dihydro-1,3-thiazol-2-amines . Additionally, microwave-assisted Hantzsch thiazole synthesis has been utilized to create N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, with the potential for various substituents to influence the overall shape and properties of the molecule. For instance, molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine have been studied, revealing hydrogen bonding in the structures of the adduct with 2-(naphthalen-2-yloxy)acetic acid and the salt with 3,5-dinitrobenzoic acid . These interactions can significantly affect the molecular conformation and stability of the compounds.

Chemical Reactions Analysis

Thiazole derivatives can participate in a range of chemical reactions. The presence of an amino group in the thiazole ring can lead to the formation of hydrogen bonds, as seen in the cocrystals mentioned earlier . Moreover, the reactivity of the thiazole ring can be exploited in the synthesis of various compounds, such as the H1 receptor ligands mentioned in the study of 2-[2-(phenylamino)thiazol-4-yl]ethanamine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives like "2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide" are influenced by their molecular structure. The presence of halogen atoms, such as bromine, can affect the compound's polarity, solubility, and reactivity. The hydrogen bonding capability of the amino group also plays a crucial role in the solubility and potential biological interactions of the compound. The studies referenced do not provide specific physical and chemical properties of the compound , but these general principles apply to thiazole derivatives [1-5].

科学研究应用

微波辅助 Hantzsch 噻唑合成

一个应用涉及微波辅助 Hantzsch 噻唑合成。该过程合成了 N-苯基-4-(6-苯基咪唑并[2,1-b]噻唑-5-基)噻唑-2-胺,它们是与所请求化合物相关的衍生物。该合成涉及使用微波加热,并且在有机化学领域对于有效地创建复杂的噻唑化合物具有重要意义 (Kamila, Mendoza, & Biehl, 2012)。

腐蚀抑制

噻唑衍生物已被研究其作为腐蚀抑制剂的潜力。在一项研究中,对不同的噻唑衍生物(包括与 2-(2-苯基-1,3-噻唑-4-基)乙胺二氢溴酸盐类似的化合物)抑制铁腐蚀的能力进行了检查。这项研究在材料科学中很重要,特别是在保护金属免受腐蚀方面 (Kaya et al., 2016)。

抗菌活性

已经合成并评估了各种噻唑衍生物的抗菌特性。这些研究对于开发新的抗菌剂至关重要。例如,2-苯基氨基噻唑的衍生物已显示出对各种细菌和真菌菌株具有显着的抗菌活性 (Abdelhamid et al., 2010), (Kubba & Rahim, 2018)。

镇痛化合物的合成

噻唑衍生物也已合成,具有潜在的镇痛特性。对这些化合物的研究对于开发新的止痛药很重要。一个例子包括合成 (3-烯丙基-4-芳基-3H-噻唑-2-亚甲基)-[4-(6,7,8,9-四氢-5H-[1,2,4]三唑并[4,3-a]氮杂卓-3-基)苯基]胺衍生物 (Demchenko et al., 2018)。

安全墨水中的新应用

噻唑衍生物的创新应用包括它们在安全墨水中的使用。一项研究证明了将基于噻唑的化合物用作安全墨水,展示了其在防伪技术中的潜力 (Lu & Xia, 2016)。

安全和危害

作用机制

Target of Action

Similar compounds with a thiazole ring have been reported to exhibit diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects . Some thiazole derivatives have shown promising activity against Trypanosoma brucei, a parasite responsible for African sleeping sickness .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have shown trypanocidal activity, indicating their potential to kill Trypanosoma brucei parasites .

Biochemical Pathways

Thiazole derivatives are known to interfere with various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives have been reported to exhibit various biological effects, including antimicrobial, antifungal, antiviral, and antitumor activities .

属性

IUPAC Name |

2-(2-phenyl-1,3-thiazol-4-yl)ethanamine;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.2BrH/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9;;/h1-5,8H,6-7,12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYMRXJALRGYGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CCN.Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Br2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B3009674.png)

![3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3009681.png)

![N,N-diethyl-4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B3009683.png)

![3-methyl-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3009688.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3009690.png)

![8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride](/img/structure/B3009692.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B3009693.png)

![[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol](/img/structure/B3009695.png)

![5-(3-fluorobenzyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3009697.png)